molecular formula C20H24N2O4 B11953600 N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide

N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide

Cat. No.: B11953600
M. Wt: 356.4 g/mol
InChI Key: RQRDZESSRTZJTK-UHFFFAOYSA-N
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Description

N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide is a complex organic compound with a molecular formula of C20H24N2O4. This compound is known for its unique structure, which includes both acetylamino and phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-(acetylamino)phenol with 4-bromobutoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of phenoxy acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide stands out due to its unique combination of acetylamino and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-[4-(2-acetamidophenoxy)butoxy]phenyl]acetamide

InChI

InChI=1S/C20H24N2O4/c1-15(23)21-17-9-3-5-11-19(17)25-13-7-8-14-26-20-12-6-4-10-18(20)22-16(2)24/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

RQRDZESSRTZJTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCCCOC2=CC=CC=C2NC(=O)C

Origin of Product

United States

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